
2-(2-Chloroethyl)benzimidazole
描述
2-(2-Chloroethyl)benzimidazole is a heterocyclic organic compound that features a benzimidazole ring substituted with a 2-chloroethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2-chloroethyl group in this compound introduces unique chemical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)benzimidazole typically involves the reaction of o-phenylenediamine with 2-chloroethylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(2-Chloroethyl)benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The benzimidazole ring can be oxidized to form benzimidazole N-oxides.
Reduction: The compound can be reduced to form 2-(2-aminoethyl)benzimidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(2-azidoethyl)benzimidazole, 2-(2-thioethyl)benzimidazole, and 2-(2-hydroxyethyl)benzimidazole.
Oxidation: The major product is benzimidazole N-oxide.
Reduction: The major product is 2-(2-aminoethyl)benzimidazole.
科学研究应用
2-(2-Chloroethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA.
Medicine: It is investigated for its antimicrobial and antiviral properties.
Industry: The compound is used as a corrosion inhibitor for metals and alloys.
作用机制
The mechanism of action of 2-(2-Chloroethyl)benzimidazole involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic centers in DNA, proteins, and enzymes, leading to the inhibition of their function. This alkylation can result in the disruption of cellular processes and induce cell death, making the compound a potential anticancer agent .
相似化合物的比较
Similar Compounds
- 2-(2-Bromoethyl)benzimidazole
- 2-(2-Iodoethyl)benzimidazole
- 2-(2-Hydroxyethyl)benzimidazole
Uniqueness
2-(2-Chloroethyl)benzimidazole is unique due to its specific reactivity profile. The chloroethyl group provides a balance between reactivity and stability, making it suitable for various applications. In comparison, the bromo and iodo analogs are more reactive but less stable, while the hydroxyethyl analog is less reactive but more stable .
属性
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGGOLWUZCCVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480876 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405173-97-9 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
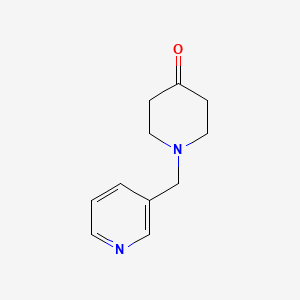
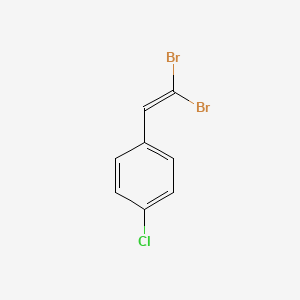

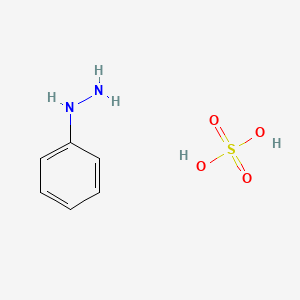
![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)
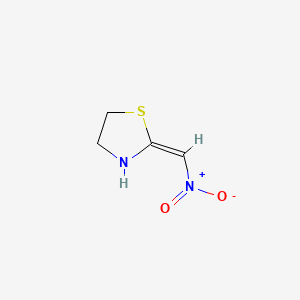
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)
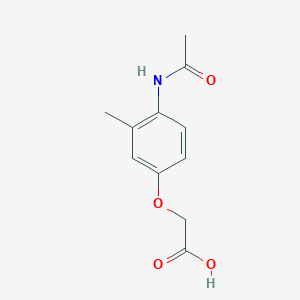
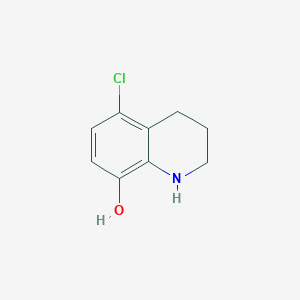
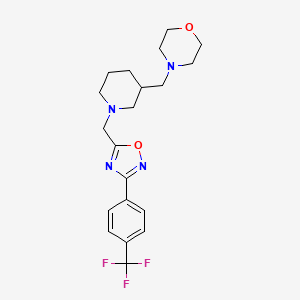
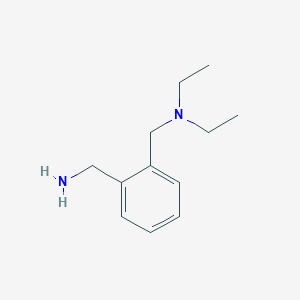
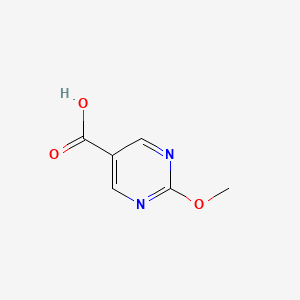
![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368196.png)
![(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1368200.png)
